![molecular formula C21H16BrClN4O3 B3016713 N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-15-7](/img/structure/B3016713.png)
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H16BrClN4O3 and its molecular weight is 487.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₅BrClN₄O₂
- Molecular Weight : 407.7 g/mol
- CAS Number : 1188988-37-5
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects on various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | < 100 | Induces apoptosis and inhibits cell proliferation |
HeLa | < 100 | Induces caspase activity and translocation of phosphatidylserine |
MCF-7 | < 100 | Causes morphological changes indicative of apoptosis |
In a study evaluating similar compounds, it was found that the presence of specific substituents significantly influences their anticancer activity. For instance, compounds with a naphthyl moiety showed enhanced cytotoxicity against HCT-116 and HeLa cells .
The mechanism by which this compound induces apoptosis involves several pathways:
- Caspase Activation : The compound activates caspases in treated cells, leading to apoptosis. In HeLa cells, caspase activation increased by approximately 31% at a concentration of 100 µM.
- Phosphatidylserine Translocation : The compound promotes the translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
- Cell Cycle Arrest : Analysis revealed that treatment with this compound results in significant alterations in cell cycle progression.
Study 1: Cytotoxicity Evaluation
In a controlled study involving various cancer cell lines, this compound was tested against HCT-116 and HeLa cells. The results indicated a dose-dependent increase in apoptotic cells after treatment with concentrations above 25 µM . Morphological assessments using microscopy revealed characteristic signs of apoptosis such as cell shrinkage and detachment from the substrate.
Study 2: Mechanistic Insights
Another study focused on the mechanistic aspects of this compound's action on MCF-7 cells. It was demonstrated that at lower concentrations (25 µM), significant differences in apoptotic indices were observed compared to control groups. The study concluded that specific structural features of the compound are crucial for its biological efficacy .
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-11-9-13(5-8-16(11)22)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-3-12(23)4-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVQVYRGGIAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.